1-(2-Ethoxy-5-fluorophenyl)ethanone

Übersicht

Beschreibung

1-(2-Ethoxy-5-fluorophenyl)ethanone is a chemical compound with the formula C10H11FO2 . It is used in the field of organic synthesis .

Synthesis Analysis

The synthesis of 1-(2-Ethoxy-5-fluorophenyl)ethanone involves several steps. One method involves the reaction with Natriumhypobromit-Lsg at 60°C for 1 hour, forming 2-Aethoxy-5-fluor-benzoesaeure . Another method involves reacting 4-Fluor-phenetol with Acetylchlorid and CS2 at 0°C for 5 hours, with the addition of AlCl3 . A third method involves the reaction with bromine in diethyl ether at 28°C for 1 hour .

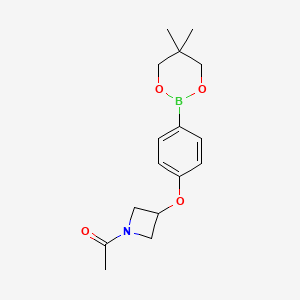

Molecular Structure Analysis

The molecular structure of 1-(2-Ethoxy-5-fluorophenyl)ethanone consists of a benzene ring substituted with a fluorine atom and an ethoxy group . The compound has a molecular weight of 182.19 g/mol .

Chemical Reactions Analysis

1-(2-Ethoxy-5-fluorophenyl)ethanone can undergo several chemical reactions. For instance, it can react with bromine in diethyl ether at 28°C for 1 hour . It can also react with sodium tetrahydroborate in methanol at 0°C for 1 hour .

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Biocatalysis

One study describes the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in creating antagonists for the CCR5 chemokine receptor, protective against HIV infection. This synthesis involves the reduction of 1-(4-fluorophenyl)ethanone, showcasing the potential of using related compounds as intermediates in producing biologically active molecules (ChemChemTech, 2022).

Antimicrobial Activity

Research on 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derivatives, synthesized from a similar compound, has indicated significant in vitro antimicrobial activity against various bacterial and fungal organisms. This highlights the compound's relevance in developing new antimicrobial agents (Russian Journal of General Chemistry, 2019).

Synthesis of Schiff Bases

Another study involved synthesizing novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile derived from 1-(3-fluoro-4-methoxyphenyl)ethanone. These compounds exhibited excellent in vitro antimicrobial activity, suggesting their potential as antimicrobial agents (Heliyon, 2019).

Advancements in Chemical Synthesis Techniques

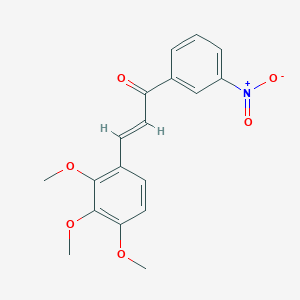

The synthesis of chalcone derivatives through condensation reactions has also been explored. For instance, the synthesis of 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one demonstrated the advantages of sonochemical methods over conventional ones, showcasing innovative approaches to chemical synthesis that can be applied to related compounds (Ultrasonics sonochemistry, 2011).

Molecular Docking and Nonlinear Optics

Studies involving molecular docking and analysis of nonlinear optical properties have utilized compounds like 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. These investigations provide insights into the compounds' reactivity, potential as anti-neoplastic agents, and roles in nonlinear optics, highlighting their versatility in various scientific applications (Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-ethoxy-5-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNBXDUDKDEFNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethoxy-5-fluorophenyl)ethanone | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Trifluoromethyl)benzyl]guanidine](/img/structure/B3104162.png)

![Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3104169.png)

![5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3104251.png)